N-(3,4,5-trimethoxybenzyl)urea
Overview
Description
N-(3,4,5-trimethoxybenzyl)urea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions, attached to a urea moiety. The presence of these methoxy groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-trimethoxybenzyl)urea typically involves the reaction of 3,4,5-trimethoxybenzylamine with an isocyanate or a carbamate. One common method involves the reaction of 3,4,5-trimethoxybenzylamine with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-trimethoxybenzyl)urea undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Products include 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.
Reduction: Products include 3,4,5-trimethoxybenzylamine.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its antitumor activity, particularly in derivatives containing the N-(3,4,5-trimethoxybenzyl)urea moiety, which exhibit inhibitory activity against various human cancer cell lines.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3,4,5-trimethoxybenzyl)urea involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The methoxy groups play a significant role in enhancing the compound’s binding affinity and specificity towards these targets.
Comparison with Similar Compounds
N-(3,4,5-trimethoxybenzyl)urea can be compared with other similar compounds, such as:
N-(3,4-dichlorophenyl)-N’-(3,4,5-trimethoxybenzyl)urea: This compound also contains the 3,4,5-trimethoxybenzyl group but differs in the substitution pattern on the phenyl ring.
3,4,5-trimethoxybenzylamine: Lacks the urea moiety and exhibits different chemical and biological properties.
3,4,5-trimethoxybenzoic acid: Contains the same methoxy substitutions but has a carboxylic acid group instead of the urea moiety.
The uniqueness of this compound lies in its combination of the 3,4,5-trimethoxybenzyl group with the urea moiety, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(3,4,5-trimethoxyphenyl)methylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-15-8-4-7(6-13-11(12)14)5-9(16-2)10(8)17-3/h4-5H,6H2,1-3H3,(H3,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMXPNAWGWSRIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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